(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGQAHOPUVTAQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Base-Catalyzed Condensation
Using NaOH (10 mol%) in ethanol under reflux (6–8 hr) achieves moderate yields (60–75%). The phenolic -OH group often requires protection (e.g., methylation) to prevent side reactions.
Iron Oxide Nanoparticle (FeONP)-Catalyzed Method
FeONPs (5 wt%) in ethanol under sonication (30 min) enable a greener pathway, yielding 85–90% product. The magnetic catalyst facilitates easy recovery and reuse:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 10 min) in ionic liquid solvents accelerates the reaction, achieving 88% yield with minimal byproducts.
Post-Condensation Deprotection
If the phenolic -OH is protected during condensation (e.g., as a methoxy group), demethylation is performed using BBr₃ in dichloromethane (0°C, 2 hr), restoring the hydroxyl functionality with >90% efficiency.
Characterization and Validation
Synthesized chalcones are validated via:
-
Spectroscopy :
-
X-Ray Diffraction : Confirms E-configuration and dihedral angles (e.g., 57.64° between aromatic planes).
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 284.31) align with C₁₇H₁₆O₄.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Traditional Base | NaOH | Reflux, 6–8 hr | 60–75% | Low cost, simple setup |
| FeONP-Catalyzed | Fe₃O₄ Nanoparticles | Sonication, 30 min | 85–90% | Eco-friendly, recyclable catalyst |
| Microwave-Assisted | Ionic Liquid | MW, 10 min | 88% | Rapid, energy-efficient |
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Anticancer Properties
Several studies have investigated the anticancer effects of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : The compound demonstrated significant inhibitory activity against MDA-MB-231 and MCF-7 cell lines, with enhanced potency attributed to methoxy substitutions on the aromatic rings .
- Lung Cancer : In vitro studies indicated that this compound could reduce cell viability in A549 cells, suggesting potential as a therapeutic agent for lung cancer .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. It showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. This synthetic route allows for the modification of substituents to enhance biological activity.
Study on Anticancer Mechanism
A study published in MDPI explored the mechanism of action of similar chalcone derivatives, highlighting their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt . This provides insights into how this compound may function similarly.
Evaluation of Antioxidant Effects
Research conducted on various chalcone derivatives indicated that those with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This suggests that this compound could be a potent antioxidant agent .
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to the presence of methoxy and hydroxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Substituent Effects on Physicochemical Properties
Melting Points and Solubility
- (E)-1-(3-Hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b25) : Melting point = 138.1–139.7°C. The 2,6-dimethoxy substitution reduces steric hindrance compared to 3,4-dimethoxy, leading to lower melting points than the target compound .
- (E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one : Melting point = 189°C (unfinished in ). The para-hydroxyl group enhances intermolecular hydrogen bonding, increasing melting points compared to the meta-hydroxyl isomer .
- (E)-1-(2-Aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (5a): Moderate yield (50–70%). Amino and dihydroxy groups improve aqueous solubility but reduce thermal stability .
NMR Chemical Shifts
- The target compound’s 3-hydroxy group causes downfield shifts in aromatic protons (δ 9.8–10.2 ppm for OH), whereas methoxy groups show δ 3.8–4.0 ppm .
- Comparison with (E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: The amino group (δ 6.5–7.0 ppm for NH2) alters electron density, shifting adjacent proton resonances .
Structural Conformations and Crystallography
- Dihedral Angles Between Aromatic Rings :
- Target Compound : Predicted to have a dihedral angle of ~40–50° based on analogs like (E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (47.81°–50.18°) .
- (E)-3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one : Near-planar structure (dihedral angle = 4.85–9.30°) due to bulky bromine .
- Hydrogen Bonding : The 3-hydroxyl group in the target compound forms O—H···O bonds in crystal packing, enhancing stability .
Antioxidant Activity
- Target Compound: The 3-hydroxy group acts as a radical scavenger. Comparable to (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (5a), which showed IC50 = 12 µM in DPPH assays .
- (E)-3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one : IC50 = 5 µM. Bulky tert-butyl groups enhance lipid solubility and membrane penetration .
Anti-inflammatory and Anticancer Activity
- Target Compound : Likely inhibits NF-κB/STAT3 pathways, similar to (E)-3-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (IC50 = 3.13 µM for MCF-7 cells) .
- (E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C3): Exhibited MAO-A inhibition (Ki = 0.8 µM), suggesting structural flexibility for CNS-targeted activity .
Data Tables
Table 1: Physicochemical Properties of Selected Chalcones
| Compound Name | Substituents (A/B Rings) | Melting Point (°C) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Target Compound | 3-OH, 3,4-(OCH3)2 | Not Reported | OH: 9.8–10.2; OCH3: 3.8–4.0 |
| (E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethoxy) (b26) | 4-OH, 2,6-(OCH3)2 | 189 | OH: 9.5; OCH3: 3.7 |
| (E)-1-(2-Aminophenyl)-3-(3,4-diOH) (5a) | 2-NH2, 3,4-(OH)2 | 150–155 | NH2: 6.5–7.0; OH: 8.9–9.2 |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of considerable interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 178445-80-2
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
- Purity : 95%
Biological Activity Overview
Chalcones, including this compound, exhibit a range of biological activities such as:
- Anticancer Activity
- Antioxidant Properties
- Anti-inflammatory Effects
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer effects, particularly against melanoma and breast cancer cells. The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via mitochondrial dysfunction and activation of caspases. Specifically, it leads to the release of cytochrome c from mitochondria and activation of caspase 3/7 .
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase by modulating proteins associated with cell cycle regulation such as cyclin B1 and p21 .
- DNA Damage Response : The compound induces DNA damage as evidenced by increased phosphorylation of ATM and downstream signaling molecules like p53 and histone H2A.X . This response is crucial for triggering apoptosis in cancer cells.
Study 1: Antiproliferative Effects on Melanoma Cells
In a study examining the effects of chalcone derivatives on melanoma cell lines, this compound was found to significantly inhibit cell proliferation. The study reported:
- Inhibition Rate : A reduction in cell viability by over 50% at concentrations above 10 µM after 72 hours.
- Mechanisms : Induction of apoptosis was confirmed through flow cytometry analysis showing an increase in sub-G0/G1 phase cells .
Study 2: Breast Cancer Cell Line Analysis
Another research investigation focused on breast cancer cells demonstrated that this chalcone derivative could effectively suppress tumor growth. Key findings included:
- Caspase Activation : Significant activation of caspases was observed, indicating apoptotic pathways were engaged.
- Mitochondrial Membrane Potential : A marked decrease in mitochondrial membrane potential was noted, correlating with the induction of apoptosis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting para-hydroxyacetophenone (1.00 equiv.) with substituted aldehydes (1.015 equiv.) in ethanol and aqueous NaOH at room temperature. The reaction mixture is stirred overnight, acidified to pH ~6, and the precipitate recrystallized from ethanol .
- Key Variables :
- Solvent : Ethanol is preferred due to its polarity and miscibility with NaOH.
- Catalyst : NaOH concentration (60%) ensures efficient enolate formation.
- Temperature : Room temperature minimizes side reactions (e.g., aldol condensation).
- Yield Optimization : Adjusting aldehyde stoichiometry (1.015 equiv.) improves chalcone formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Standard Characterization :
- 1H/13C NMR : Confirms the (E)-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and assigns methoxy/hydroxy substituents .
- FT-IR : Identifies carbonyl stretching (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- MS : Validates molecular weight (e.g., [M+H]+ at m/z 313 for C₁₇H₁₆O₅) .
Q. How does the compound’s reactivity vary under oxidative or reductive conditions?
- Oxidation : The α,β-unsaturated ketone undergoes epoxidation or hydroxylation at the double bond, forming epoxides or diols (e.g., with mCPBA or OsO₄) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone or alcohol, depending on conditions .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in reported synthesis yields?
- Analysis : Divergent yields arise from competing pathways:
- Aldol vs. Claisen-Schmidt : Excess base or high temperatures favor aldol side products.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. overnight) and improves yield by 15–20% compared to conventional methods .
- Resolution : Kinetic studies (e.g., monitoring via TLC or in-situ IR) identify optimal reaction windows to suppress side reactions .
Q. How can computational methods predict the compound’s electronic properties and bioactivity?
- DFT Studies :
- HOMO-LUMO Gaps : Calculate electronic transitions (e.g., λmax ~350 nm for chalcones) to correlate with UV-Vis data .
- Charge Distribution : Hydroxyl and methoxy groups enhance electron delocalization, influencing antioxidant activity .
- Molecular Docking : Simulate binding affinity to targets (e.g., COX-2 or EGFR kinases) to prioritize biological assays .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Antimicrobial activity variations may stem from:
- Assay Conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. ethanol) .
- Structural Analogues : Compare with derivatives (e.g., 3,4-difluoro or trifluoromethyl variants) to isolate substituent effects .
- Validation : Replicate assays under standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. How do crystallographic studies inform structure-activity relationships?
- X-ray Diffraction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
